Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate
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Overview
Description
Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.21 g/mol . It is known for its unique structure, which includes a methoxy group and a 4-oxooxan-3-yl moiety. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate are currently unknown .
Mode of Action
Like other esters, it may undergo hydrolysis in the presence of esterases, leading to the release of methoxyacetic acid and other metabolites . These metabolites could potentially interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown .
Pharmacokinetics
As an ester, it is likely to be lipophilic, which could influence its absorption and distribution within the body . Its metabolism might involve esterases, leading to the formation of methoxyacetic acid and other metabolites . The excretion pathways for these metabolites remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given the compound’s potential to be metabolized into methoxyacetic acid, it could potentially have effects similar to other compounds that release this metabolite .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the pH and enzymatic composition of the local environment, the presence of other compounds that could interact with this compound, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate can be synthesized through several synthetic routes. One common method involves the esterification of 2-methoxy-2-(4-oxooxan-3-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-oxooxan-3-yl)acetate: Similar structure but lacks the methoxy group.
Ethyl 2-methoxy-2-(4-oxooxan-3-yl)acetate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate is unique due to the presence of both a methoxy group and a 4-oxooxan-3-yl moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-12-8(9(11)13-2)6-5-14-4-3-7(6)10/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFPPQUQINQDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1COCCC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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